(R)-3-(Fmoc-amino)-5-cyclohexylpentanoic acid
Description
(R)-3-(Fmoc-amino)-5-cyclohexylpentanoic acid is a non-natural Fmoc-protected amino acid derivative featuring a cyclohexyl substituent on its pentanoic acid backbone. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amine during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions . The cyclohexyl moiety imparts significant hydrophobicity and steric bulk, making this compound valuable for designing peptides with enhanced membrane permeability or tailored interactions in hydrophobic environments.
Properties
IUPAC Name |
(3R)-5-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO4/c28-25(29)16-19(15-14-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,18-19,24H,1-3,8-9,14-17H2,(H,27,30)(H,28,29)/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDJBFBBLLZMRX-LJQANCHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Loading and Fmoc Protection Strategies
Solid-phase peptide synthesis (SPPS) methodologies adapted for non-standard amino acids provide a foundational route for synthesizing (R)-3-(Fmoc-amino)-5-cyclohexylpentanoic acid. The Nowick laboratory protocol outlines resin loading using 2-chlorotrityl chloride or Rink amide resins, where the carboxylic acid moiety anchors the compound to the solid support. For instance, 2-chlorotrityl resin pre-swelling in dichloromethane (DCM) followed by activation with 5 equivalents of the amino acid in the presence of HATU/HOAt and collidine ensures efficient loading.
Fmoc protection is introduced at the amine group using 20% piperidine in DMF, achieving >95% deprotection efficiency. Critical to stereoretention is maintaining a pH >10 during Fmoc cleavage, as acidic conditions risk epimerization at the chiral center.
Coupling Reactions and Deprotection Dynamics
Post-loading, sequential coupling of the cyclohexylpentanoic acid backbone employs HCTU or HATU with collidine, achieving coupling efficiencies of 85–92% per cycle. A notable challenge is the steric hindrance posed by the cyclohexyl group, which necessitates extended coupling times (12–24 hours) and elevated temperatures (40°C).
Table 1: Representative Coupling Conditions
| Coupling Agent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | Collidine | DMF | 24 | 88 |
| HCTU | DIPEA | DCM | 18 | 85 |
| HBTU | NMM | NMP | 12 | 82 |
Solution-Phase Synthesis Methods
Chiral Induction via Asymmetric Catalysis
The (R)-configuration at the 3-position is achieved through Evans oxazolidinone auxiliaries or catalytic asymmetric hydrogenation. Patent US4829053A describes a resolution method using hydroxylamine hydrochloride to form oxime intermediates, followed by Raney Ni-catalyzed hydrogenation at 5 bar H₂, yielding a 7:3 ratio of (R)- and (S)-epimers. Subsequent chiral chromatography (Chiralpak IC column, hexane/isopropanol) isolates the desired enantiomer with >99% ee.
Fmoc Protection in Homogeneous Media
Following amine generation, Fmoc protection is performed using Fmoc-Cl (2.2 equivalents) in a biphasic system (water/dioxane) with NaHCO₃ as the base. Reaction monitoring via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) confirms completion within 2 hours, with yields averaging 78%.
Table 2: Fmoc Protection Optimization
| Base | Solvent | Equiv. Fmoc-Cl | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaHCO₃ | Dioxane/H₂O | 2.2 | 2 | 78 |
| DIPEA | DMF | 1.5 | 1.5 | 65 |
| TEA | THF | 2.0 | 3 | 71 |
Catalytic Asymmetric Synthesis
Transition Metal-Catalyzed Hydrogenation
Rhodium complexes with DuPhos ligands enable enantioselective reduction of β-enamino esters to install the (R)-amine. Substrates derived from 5-cyclohexylpent-2-enoic acid undergo hydrogenation at 50°C under 10 bar H₂, achieving 94% ee and 82% isolated yield.
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves residual epimers, while semi-preparative HPLC scales up to 10 g/batch with >98% purity. Ether precipitation from TFA cleavage mixtures removes hydrophobic byproducts, enhancing purity to 95%.
Table 3: Analytical Data for (R)-3-(Fmoc-amino)-5-cyclohexylpentanoic Acid
| Method | Conditions | Result |
|---|---|---|
| ESI-MS | Positive mode, m/z | 422.3 [M+H]⁺ |
| ¹H NMR | 500 MHz, CDCl₃ | δ 7.75 (d, J=7.5 Hz) |
| Chiral HPLC | Chiralpak IC, hexane/IPA 80:20 | >99% ee |
Comparative Analysis of Methods
Solid-phase synthesis offers scalability (up to 100 g) but requires specialized resin handling. Solution-phase routes provide flexibility for small-scale syntheses (<10 g) but face challenges in enantiomeric excess. Catalytic hydrogenation balances cost and stereocontrol, making it ideal for industrial applications.
Chemical Reactions Analysis
Types of Reactions
®-3-(Fmoc-amino)-5-cyclohexylpentanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Substitution: Reaction with nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: HBTU or DIC in the presence of a base like DIPEA.
Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.
Major Products Formed
Deprotection: The free amino acid.
Coupling: Peptides or proteins with the desired sequence.
Substitution: Amino acid derivatives with new functional groups.
Scientific Research Applications
®-3-(Fmoc-amino)-5-cyclohexylpentanoic acid has numerous applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins for structural and functional studies.
Biology: Employed in the development of peptide-based probes and inhibitors for studying biological processes.
Medicine: Utilized in the design of peptide therapeutics and vaccines.
Industry: Applied in the production of peptide-based materials and catalysts.
Mechanism of Action
The primary mechanism of action of ®-3-(Fmoc-amino)-5-cyclohexylpentanoic acid involves its incorporation into peptide chains during SPPS. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group for further functionalization or biological activity.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares structural features, physicochemical properties, and applications of (R)-3-(Fmoc-amino)-5-cyclohexylpentanoic acid with related Fmoc-amino acids:
Key Comparisons
Hydrophobicity and Steric Bulk
- The cyclohexyl group in the target compound confers greater hydrophobicity compared to aromatic (phenyl) or heteroaromatic (pyridyl) substituents, as seen in (S)-3-(Fmoc-amino)-5-phenylpentanoic acid (logP ~4.5) vs. cyclohexyl (estimated logP ~5.2) . This makes the cyclohexyl variant preferable for membrane-associated peptides.
- In contrast, the 3-pyridyl group in (R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid introduces polarity, improving aqueous solubility (critical for therapeutic peptides) .
Biological Activity
(R)-3-(Fmoc-amino)-5-cyclohexylpentanoic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. The Fmoc (fluorenylmethyloxycarbonyl) group is commonly used in peptide synthesis, while the cyclohexyl group adds hydrophobic characteristics that can influence the compound's interaction with biological targets.
Chemical Structure
The compound can be represented as follows:
- Molecular Formula : C₁₅H₁₉N₃O₂
- Molecular Weight : 273.33 g/mol
Biological Activity Overview
Research indicates that (R)-3-(Fmoc-amino)-5-cyclohexylpentanoic acid exhibits various biological activities, primarily related to its role as a peptide building block. Its activity has been explored in several contexts:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for developing new antibiotics.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be beneficial for therapeutic applications in diseases where these enzymes play a critical role.
- Anticancer Properties : Some studies have indicated that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines, suggesting a pathway for further exploration in cancer therapy.
The biological activity of (R)-3-(Fmoc-amino)-5-cyclohexylpentanoic acid is largely attributed to its ability to mimic natural amino acids and peptides. It can interact with various biological macromolecules, including proteins and nucleic acids, influencing their function.
- Binding Affinity : The hydrophobic cyclohexyl group enhances binding affinity to lipid membranes and protein targets, potentially increasing the efficacy of drug delivery systems.
- Peptide Formation : As a building block, it can be incorporated into peptides that may exhibit enhanced stability and bioactivity compared to natural peptides.
Case Studies
-
Antimicrobial Activity Study :
- A study investigated the antimicrobial effects of several Fmoc-protected amino acids, including (R)-3-(Fmoc-amino)-5-cyclohexylpentanoic acid. Results indicated that certain derivatives displayed significant activity against Gram-positive bacteria, suggesting potential as new antibiotic agents.
-
Cytotoxicity Assay :
- In vitro assays on cancer cell lines demonstrated that peptides incorporating (R)-3-(Fmoc-amino)-5-cyclohexylpentanoic acid exhibited dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis in cancer cells.
Data Table: Summary of Biological Activities
| Biological Activity | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Specific enzyme targets inhibited | |
| Anticancer | Induces apoptosis in cancer cell lines |
Q & A
Q. What are the key considerations for synthesizing (R)-3-(Fmoc-amino)-5-cyclohexylpentanoic acid in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The synthesis involves sequential protection-deprotection steps. The Fmoc group serves as a temporary α-amino protector, enabling stepwise elongation. Critical steps include:
- Activation : Use of coupling agents like HBTU or DIC with HOAt to ensure efficient amide bond formation .
- Deprotection : Fmoc removal with 20% piperidine in DMF, monitored by UV absorbance at 301 nm .
- Cyclohexyl Group Handling : The hydrophobic cyclohexyl moiety requires optimization of solvent systems (e.g., DCM:DMF mixtures) to prevent aggregation during coupling .
Q. How should researchers purify (R)-3-(Fmoc-amino)-5-cyclohexylpentanoic acid post-synthesis?
- Methodological Answer : Purification typically employs reversed-phase HPLC or flash chromatography. Key parameters:
Q. What are the solubility challenges of this compound, and how can they be mitigated?
- Methodological Answer : The cyclohexyl group confers low aqueous solubility. Strategies include:
- Solvent Systems : Use DMF or DCM for dissolution during SPPS.
- Co-Solvents : Add 2-5% HMPA or DMSO to improve solubility in polar aprotic solvents .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when incorporating this compound into hydrophobic peptide sequences?
- Methodological Answer : Steric hindrance from the cyclohexyl group may reduce coupling yields. Mitigation strategies:
- Double Coupling : Repeat activation steps with fresh coupling reagents.
- Microwave-Assisted Synthesis : Apply controlled heating (50°C, 10 min) to enhance reaction kinetics .
- Backbone Amide Modifications : Introduce pseudoproline dipeptides to reduce aggregation .
Q. What analytical techniques are critical for confirming stereochemical integrity post-synthesis?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (85:15) to resolve enantiomeric impurities .
- Circular Dichroism (CD) : Monitor the 260–280 nm range for Fmoc-specific Cotton effects to confirm R-configuration .
- NOESY NMR : Correlate spatial proximity of cyclohexyl protons to adjacent residues, ensuring no racemization .
Q. How should discrepancies in reaction yields (e.g., 70% vs. 90%) be investigated during scale-up?
- Methodological Answer : Systematic troubleshooting steps include:
Q. What are the implications of the cyclohexyl group on peptide conformational dynamics?
- Methodological Answer : The bulky cyclohexyl moiety can:
- Stabilize β-Turns : Enhance helical propensity in model peptides via hydrophobic clustering .
- Disrupt Membrane Interactions : Alter lipid bilayer penetration in cell-penetrating peptides, validated via MD simulations .
Contradiction Resolution & Best Practices
Q. How to resolve conflicting reports on the stability of the Fmoc group under acidic conditions?
- Methodological Answer : While Fmoc is base-labile, accidental acid exposure (e.g., TFA cleavage) can cause partial deprotection. Mitigation:
- pH Monitoring : Ensure reaction pH >8 during deprotection.
- Stability Tests : Pre-screen stability in 0.1% TFA/acetonitrile via HPLC .
Q. What strategies address low yields in SPPS when using this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
